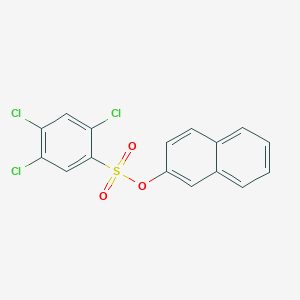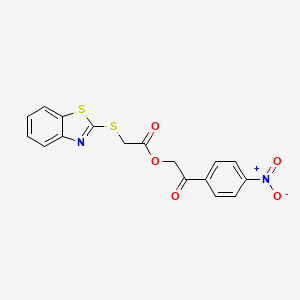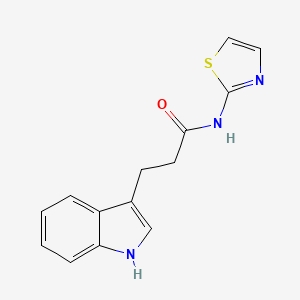
2-naphthyl 2,4,5-trichlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-naphthyl 2,4,5-trichlorobenzenesulfonate (NTCS) is a chemical compound that has been widely used in scientific research for its ability to modulate the activity of certain enzymes and proteins. NTCS is a sulfonated naphthalene derivative that has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is not fully understood, but it is thought to involve the binding of the compound to the active site of the target enzyme or protein. This binding can inhibit the activity of the enzyme or protein, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to have a range of biochemical and physiological effects. For example, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent. 2-naphthyl 2,4,5-trichlorobenzenesulfonate has also been shown to modulate the activity of ion channels, which are proteins that play a key role in the transmission of signals between cells. In addition, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of using 2-naphthyl 2,4,5-trichlorobenzenesulfonate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. In addition, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the activity of enzymes and proteins. However, there are also some limitations to using 2-naphthyl 2,4,5-trichlorobenzenesulfonate in lab experiments. For example, the mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the effects of 2-naphthyl 2,4,5-trichlorobenzenesulfonate can be variable depending on the specific enzyme or protein being targeted.
未来方向
There are a number of future directions for research on 2-naphthyl 2,4,5-trichlorobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the potential anti-cancer properties of 2-naphthyl 2,4,5-trichlorobenzenesulfonate. In addition, further research is needed to fully understand the mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate and its effects on different cellular processes. Overall, 2-naphthyl 2,4,5-trichlorobenzenesulfonate is a promising compound that has the potential to be a valuable tool for scientific research in a range of fields.
合成方法
2-naphthyl 2,4,5-trichlorobenzenesulfonate can be synthesized by the reaction of 2-naphthol with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction produces a white crystalline solid that can be purified by recrystallization. The synthesis of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
2-naphthyl 2,4,5-trichlorobenzenesulfonate has been used in a wide range of scientific research applications. One of the most common uses of 2-naphthyl 2,4,5-trichlorobenzenesulfonate is as an inhibitor of certain enzymes and proteins. For example, 2-naphthyl 2,4,5-trichlorobenzenesulfonate has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in a range of cellular processes including cell growth and differentiation. 2-naphthyl 2,4,5-trichlorobenzenesulfonate has also been shown to inhibit the activity of the ATPase pump, a protein that is responsible for transporting ions across cell membranes.
属性
IUPAC Name |
naphthalen-2-yl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O3S/c17-13-8-15(19)16(9-14(13)18)23(20,21)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNFGAEKXILIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367644 |
Source


|
| Record name | ST50779484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 2,4,5-trichlorobenzenesulfonate | |
CAS RN |
6394-44-1 |
Source


|
| Record name | ST50779484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4883415.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide trifluoroacetate](/img/structure/B4883417.png)
![N-[3-(4-{[3-(1H-1,2,3-benzotriazol-1-yl)propyl]amino}-1-piperidinyl)phenyl]-4-phenylbutanamide](/img/structure/B4883421.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)

![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)